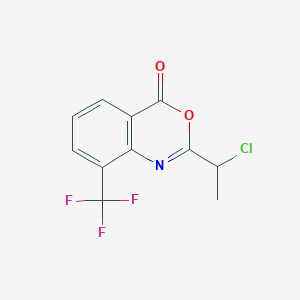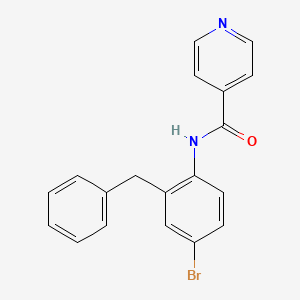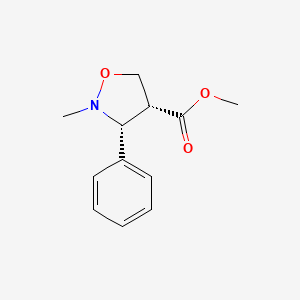
Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of chiral centers at the 3rd and 4th positions of the oxazolidine ring makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate typically involves the cyclization of appropriate amino alcohols with esters or acids. One common method includes the reaction of ®-phenylglycinol with methyl chloroformate under basic conditions to form the oxazolidine ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Purification is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Substituted oxazolidines
Scientific Research Applications
Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential as a bioactive molecule in enzyme inhibition.
Medicine: Investigated for its role in drug development, particularly in the synthesis of antibiotics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes. The oxazolidine ring can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This inhibition can occur through competitive binding at the active site or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R,4S)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate
- Methyl (3S,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate
- Methyl (3S,4S)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate
Uniqueness
Methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers allow for selective interactions with biological molecules, making it a valuable compound in stereoselective synthesis and drug development.
Properties
CAS No. |
87190-49-6 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl (3R,4R)-2-methyl-3-phenyl-1,2-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-13-11(9-6-4-3-5-7-9)10(8-16-13)12(14)15-2/h3-7,10-11H,8H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
ZVXQJPGNUMOGEH-QWRGUYRKSA-N |
Isomeric SMILES |
CN1[C@H]([C@H](CO1)C(=O)OC)C2=CC=CC=C2 |
Canonical SMILES |
CN1C(C(CO1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


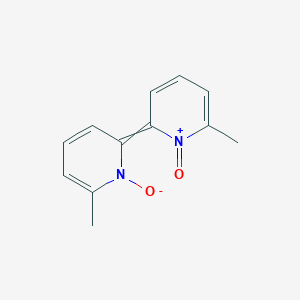
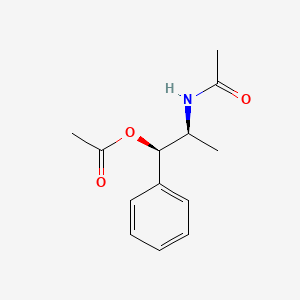
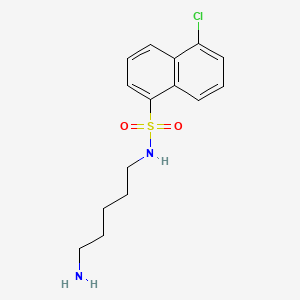
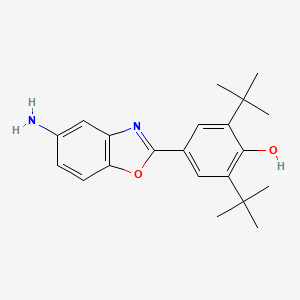
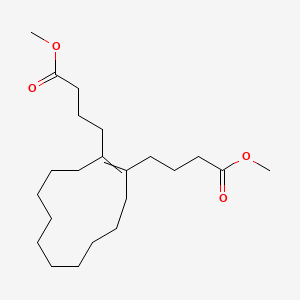
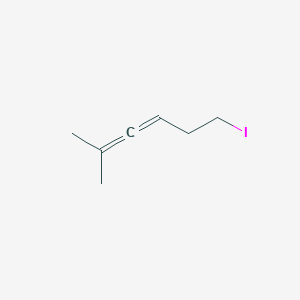
![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
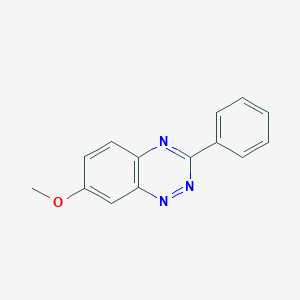
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
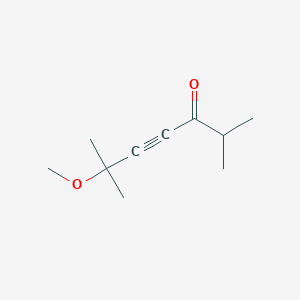
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)
